molecular formula C13H17ClN2O6S2 B10871209 Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate

Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate

Katalognummer: B10871209
Molekulargewicht: 396.9 g/mol
InChI-Schlüssel: ZOQKYTXKLHLRGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazine ring, and various functional groups such as chloro, methoxycarbonyl, and sulfonyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl ring, introduction of the chloro and methoxycarbonyl groups, and the final coupling with the pyrazine ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thienyl and pyrazine derivatives with different functional groups. Examples include:

  • ETHYL 4-{[5-BROMO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-{[5-CHLORO-2-(CARBOXYMETHYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H17ClN2O6S2

Molekulargewicht

396.9 g/mol

IUPAC-Name

ethyl 4-(5-chloro-2-methoxycarbonylthiophen-3-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C13H17ClN2O6S2/c1-3-22-13(18)15-4-6-16(7-5-15)24(19,20)9-8-10(14)23-11(9)12(17)21-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

ZOQKYTXKLHLRGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.